Cas no 2126-93-4 ((3β)-Cholest-5-en-3-amine)

(3β)-Cholest-5-en-3-amine structure
(3β)-Cholest-5-en-3-amine structure
Product Name:(3β)-Cholest-5-en-3-amine
Número CAS:2126-93-4
MF:C27H47N
Megavatios:385.668788194656
MDL:MFCD11618119
CID:264748
PubChem ID:91512
Update Time:2025-04-19

(3β)-Cholest-5-en-3-amine Propiedades químicas y físicas

Nombre e identificación

    • Cholest-5-en-3-amine,(3b)-
    • 3β-cholesterylamine
    • (3beta)-cholest-5-en-3-amine
    • 3beta-Aminocholesterol
    • Choleslerylamine
    • Cholest-5-en-3-amine, (3beta)-
    • Cholesterylamine
    • 2126-93-4
    • YGPZWPHDULZYFR-DPAQBDIFSA-N
    • 3beta-Amino-5-cholestene
    • cholesterylamin
    • CHEMBL2420594
    • CS-0522303
    • 3 beta-aminocholesterol
    • (3S, 8S, 9S, 10R, 13R, 14S, 17R)-10, 13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2, 3, 4, 7, 8, 9, 11, 12, 14, 15, 16, 17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine
    • Cholest-5-en-3-amine
    • (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(R)-6-methyl-2-heptyl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine
    • DTXSID60943681
    • SCHEMBL132651
    • E79480
    • HY-W409806
    • (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine
    • (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine
    • DA-72193
    • 3-aminocholesterol
    • (3β)-Cholest-5-en-3-amine
    • MDL: MFCD11618119
    • Renchi: 1S/C27H47N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17,28H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
    • Clave inchi: YGPZWPHDULZYFR-DPAQBDIFSA-N
    • Sonrisas: N[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21

Atributos calculados

  • Calidad precisa: 385.370850503g/mol
  • Masa isotópica única: 385.370850503g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 28
  • Cuenta de enlace giratorio: 5
  • Complejidad: 591
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 8
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 8.3
  • Superficie del Polo topológico: 26Ų

Propiedades experimentales

  • Denso: 1.0±0.1 g/cm3
  • Punto de ebullición: 470.8±24.0 °C at 760 mmHg
  • Punto de inflamación: 234.5±18.2 °C
  • Presión de vapor: 0.0±1.2 mmHg at 25°C

(3β)-Cholest-5-en-3-amine Información de Seguridad

(3β)-Cholest-5-en-3-amine PrecioMás >>

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(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(R)-6-methyl-2-heptyl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine
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Cooke Chemical
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(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(R)-6-methyl-2-heptyl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine
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(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(R)-6-methyl-2-heptyl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine
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RMB 11600.00 2025-02-21
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